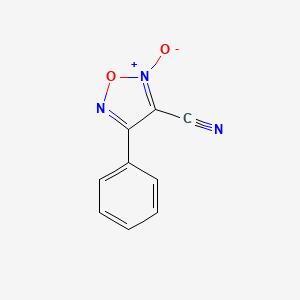

4-Phenyl-3-furoxancarbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

化合物“ML002”是从红树林来源真菌Dothiorella sp. ML002中分离得到的细胞孢子酮衍生物。 该化合物因其显著的抗真菌和抗菌活性而受到关注,特别是针对白色念珠菌 .

准备方法

合成路线和反应条件: ML002的制备涉及红树林来源真菌Dothiorella sp. 的发酵。 发酵液用乙酸乙酯提取,提取物经各种色谱技术分离得到化合物 .

工业生产方法: 目前,尚未报道 ML002 的大规模工业生产方法。 该化合物主要通过实验室规模的发酵和提取工艺获得 .

化学反应分析

Reaction with Thiophenol

One significant reaction involving 4-phenyl-3-furoxancarbonitrile is its interaction with thiophenol in a buffered solution. This reaction occurs under physiological pH conditions (around 7.4) and leads to the production of various products, including nitrosothiols, nitrite, and amino derivatives. The proposed mechanism involves:

-

Nucleophilic attack by the thiolate ion at the 3-position of the furoxan ring.

-

Formation of a tetrahedral intermediate that can rearrange to yield nitroso derivatives.

-

Subsequent oxidation reactions that generate nitric oxide and other nitrogen oxides.

This process illustrates the complexity of NO release from furoxan derivatives and highlights potential pathways for therapeutic applications involving NO donors .

Radical Reactions

Furoxan compounds like this compound can also participate in radical reactions. For example:

-

When subjected to conditions that generate carbon radicals, selective addition at the 3-position of the furoxan ring occurs. This reaction can be facilitated by persulfate salts, which generate radicals capable of abstracting hydrogen atoms from C–H bonds .

Vasodilatory Effects

This compound has been identified as a potent vasodilator due to its ability to activate soluble guanylate cyclase (sGC) through NO release. This mechanism is crucial for regulating vascular tone and blood flow, making it a candidate for therapeutic applications in cardiovascular diseases.

Antiplatelet Activity

In addition to its vasodilatory properties, this compound exhibits antiplatelet activity by inhibiting platelet aggregation. The ability to modulate platelet function through NO signaling pathways suggests potential uses in treating thrombotic disorders .

科学研究应用

Nitric Oxide Donor

One of the most significant applications of 4-Phenyl-3-furoxancarbonitrile is its role as a nitric oxide donor . Nitric oxide is a crucial signaling molecule in various physiological processes, including vasodilation and neurotransmission. The compound releases nitric oxide in a controlled manner, making it useful for therapeutic purposes.

- Mechanism of Action : The compound undergoes thiol-mediated reactions to release nitric oxide, which has been studied for its potential in enhancing ocular blood flow and improving retinal function recovery .

Treatment of Schistosomiasis

Research indicates that this compound exhibits potent activity against schistosomiasis, a disease caused by parasitic worms. In studies involving infected mice, this compound demonstrated significant reductions in worm burdens (up to 99% reduction) when administered intraperitoneally .

- Efficacy : The compound was shown to inhibit the enzyme thioredoxin glutathione reductase (TGR) in schistosomes, leading to parasite death . This mechanism suggests potential for further development as an anti-parasitic treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Various studies have indicated that furoxan derivatives can exhibit activity against different microorganisms.

- Activity Profile : In vitro studies have shown that this compound and related compounds possess antimicrobial effects against certain bacteria and fungi, although specific efficacy data regarding this particular furoxan is still under investigation .

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

作用机制

ML002 发挥其作用的机制涉及抑制真菌和细菌的生长。 该化合物靶向微生物中的特定酶和途径,破坏其正常的代谢过程并导致细胞死亡 .

类似化合物:

Dothiorelone E: 另一种从相同真菌中分离得到的细胞孢子酮衍生物,具有类似的抗真菌特性。

Dothiorelone P: 一种具有类似结构和生物活性的新型细胞孢子酮衍生物。

独特性: ML002 由于其特定的分子结构和其在微生物中靶向的特定途径而独一无二。 其对白色念珠菌的显着抑制活性使其与其他类似化合物区别开来 .

相似化合物的比较

Dothiorelone E: Another cytosporone derivative isolated from the same fungus, with similar antifungal properties.

Dothiorelone P: A new cytosporone derivative with a similar structure and biological activity.

Uniqueness: ML002 is unique due to its specific molecular structure and the particular pathways it targets in microorganisms. Its significant inhibitory activity against Candida albicans sets it apart from other similar compounds .

生物活性

4-Phenyl-3-furoxancarbonitrile is a notable compound in the furoxan family, primarily recognized for its role as a nitric oxide (NO) donor. This article delves into its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Overview of this compound

This compound (C10H6N2O2) is synthesized through various methods, often involving the reaction of phenyl and furoxan derivatives. Its structure allows it to act as a source of nitric oxide, which is crucial in numerous biological processes.

The biological activity of this compound primarily revolves around its ability to release nitric oxide in the presence of thiol-containing cofactors. This reaction leads to the formation of several products, including phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole, which are formed during the interaction with thiophenol . The release of NO is significant due to its role in vasodilation and inhibition of platelet aggregation, making this compound relevant in cardiovascular research.

Biological Activities

- Vasodilatory Effects :

- Inhibition of Platelet Aggregation :

- Biofilm Dispersal :

- Ocular Applications :

Table 1: Summary of Biological Activities

Selected Research Highlights

- Thiol-Mediated Nitric Oxide Release :

- Impact on Pseudomonas aeruginosa Biofilms :

- Ocular Pharmacology :

属性

IUPAC Name |

2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-6-8-9(11-14-12(8)13)7-4-2-1-3-5-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYJGTWUVVVOFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NO[N+](=C2C#N)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action for 4-Phenyl-3-furoxancarbonitrile?

A1: this compound acts as a nitric oxide (NO) donor in the presence of thiol cofactors. [] This NO release mechanism differentiates it from direct NO donors like S-nitrosoglutathione. Research suggests that thiols like thiophenol react with this compound, leading to the formation of phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole. [] The precise mechanism underlying this reaction and the subsequent NO release requires further investigation.

Q2: What are the documented biological effects of this compound?

A2: Studies demonstrate that this compound exhibits several notable biological activities:

- Vasodilation: It effectively relaxes precontracted rat thoracic aorta strips, suggesting its potential as a vasodilator. []

- Platelet Aggregation Inhibition: It acts as a potent inhibitor of platelet aggregation. []

- Soluble Guanylate Cyclase Activation: It efficiently activates soluble guanylate cyclase in rat lungs, hinting at its potential involvement in cGMP-mediated pathways. []

- Retinal Function Recovery: While less pronounced than the direct NO donor S-nitrosoglutathione, this compound shows promise in enhancing the recovery of retinal function after ischemic injury, likely through its NO-releasing properties. []

Q3: How does the efficacy of this compound as an NO donor compare to other NO-donating compounds?

A3: Research comparing this compound to S-nitrosoglutathione (GSNO) in a model of retinal ischemia-reperfusion injury revealed that while both compounds aided in b-wave recovery, GSNO displayed a more potent effect. [] This suggests that direct NO donors like GSNO might have superior efficacy compared to this compound, which relies on thiol-mediated NO release.

Q4: Are there any known structural analogs of this compound with similar biological activity?

A4: A trimeric derivative of the furoxan system, formed through a potential dimerization of the intermediate this compound oxide, has been synthesized and found to possess significant vasodilatory and platelet antiaggregatory activity. [] This finding underscores the potential of exploring structural modifications within the furoxan class for enhanced biological activity and paves the way for future structure-activity relationship (SAR) studies.

Q5: What research tools have been utilized to study the biological activity of this compound?

A5: Researchers have employed a range of techniques to investigate the effects of this compound:

- Organ bath studies: Used to assess its vasodilatory effects on isolated rat thoracic aorta. []

- Platelet aggregation assays: Utilized to determine its potency as an inhibitor of platelet aggregation. []

- Electroretinography: Employed to evaluate its impact on retinal function recovery following ischemic injury in animal models. []

- High-content screening (HCS) assays: this compound was identified as a potential inhibitor of glucocorticoid receptor (GR) nuclear translocation in a cell-based HCS assay. [] This suggests its potential to modulate intracellular trafficking pathways, although the specific mechanisms require further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。